Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound characterized by its fused bicyclic structure. It belongs to the imidazo[1,2-a]pyrazine family, which is recognized for its diverse applications in medicinal chemistry and organic synthesis. The compound has the molecular formula and is known for its potential biological activities, including antimicrobial and anticancer properties.
This compound is classified under heterocyclic compounds, specifically imidazo[1,2-a]pyrazines. It is commonly used as a building block in organic synthesis and has been studied for its role in drug development due to its unique chemical properties. Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem .
The synthesis of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the condensation of 2-methylimidazole with pyrazine-2-carboxylic acid, followed by esterification to introduce the methyl ester group.
Industrial production methods are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to facilitate both cyclization and esterification processes .
The molecular structure of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate features a bicyclic framework that includes an imidazole ring fused to a pyrazine ring.
NIDDYNXFSIUKJQ-UHFFFAOYSA-N
The structural integrity of this compound allows it to participate in various biochemical interactions, making it a valuable scaffold in drug design and synthesis .
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate can undergo several types of chemical reactions:
The reactions can yield various products depending on the reagents and conditions used:
The mechanism of action for methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
These interactions often involve:
Such mechanisms enable the compound to influence various cellular processes and functions, including cell signaling pathways and gene expression modulation .
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is typically characterized by:
The chemical properties include:
Relevant analyses indicate that the compound's stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry .
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate has several significant applications:
Research continues into its applications across these fields, highlighting its versatility as a chemical scaffold in drug discovery and development .
The synthesis of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate relies on strategic multicomponent reactions (MCRs) and cyclocondensation strategies. A highly efficient approach employs an iodine-catalyzed three-component reaction between 2-aminopyrazines, aryl aldehydes, and tert-butyl isocyanide in ethanol at room temperature. This method achieves yields exceeding 98% within 5 hours, with iodine (5 mol%) enabling in situ imine formation, nucleophilic addition, and [4+1] cycloaddition [5]. The catalyst facilitates precipitation of the product, simplifying purification to basic filtration without chromatography.
Alternative routes involve bromination-amination sequences starting from imidazo[1,2-a]pyrazine cores. For example, 2-amino-3-chloropyrazine undergoes condensation with α-chloro-para-fluoroacetophenone, followed by bromination at C-8 to yield dihalo intermediates. Selective displacement of the C-8 chlorine with amines enables late-stage functionalization [4]. This approach is critical for introducing carboxylate precursors at specific positions.
Table 1: Comparative Synthetic Methods for Imidazo[1,2-a]pyrazine Derivatives
Method | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
Iodine-catalyzed MCR | I₂ (5 mol%), EtOH, RT | 5 hours | 98 | Atom-economical, no chromatography |
Bromination-amination | None, heated | 24 hours | 75-85 | Enables C-8 diversification |
Lewis acid catalysis | Sc(OTf)₃, 80°C | 12 hours | 65 | Broad substrate scope |
Regioselective functionalization at C-2 and C-8 is achieved through stepwise protection-deprotection strategies and electronic steering. Methylation at C-2 typically precedes carboxylate installation due to steric accessibility. For instance, ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 177842-81-8) is synthesized via nucleophilic substitution on pre-halogenated intermediates, where the C-2 position exhibits higher reactivity than C-8 due to reduced steric hindrance [8].
Introduction of the C-8 methyl ester requires careful optimization. Direct carboxylation is impractical; instead, esterification of pre-formed carboxylic acids or Pd-catalyzed carbonylation of bromo derivatives is employed. Computational analyses (LogP = 1.21–1.77, TPSA = 56.49 Ų) confirm that C-8 esters balance lipophilicity and polarity, enhancing cell permeability in bioactive analogs [6] [8]. Modifying the ester group (e.g., ethyl vs methyl) minimally affects electronic properties but alters metabolic stability.
Table 2: Impact of C-2 and C-8 Substituents on Physicochemical Properties
Compound | C-2 Group | C-8 Group | LogP | TPSA (Ų) | Cellular IC₅₀ (μM)* |
---|---|---|---|---|---|
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate | Methyl | COOCH₃ | 1.21 | 56.49 | >100 (inactive) |
GQ352 (from SAR study) | Naphthalene | Cyclohexylmethyl | 3.8 | 78.34 | 3.5 (MP41 cells) |
Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate | H | COOCH₂CH₃ | 1.77 | 56.49 | Not reported |
*IC₅₀ values for anticancer activity referenced from lead optimization studies [1] [5]
Microwave irradiation significantly accelerates imidazo[1,2-a]pyrazine synthesis, reducing reaction times from 24 hours to 15–30 minutes. This approach minimizes decomposition of thermally sensitive intermediates like tert-butyl isocyanide, which degrades under classical heating [5]. For methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate, microwave-assisted esterification post-cyclization improves yields by 20–30% compared to reflux methods.
Catalyst-free protocols are emerging for eco-friendly synthesis. Cyclocondensation of 2-aminopyrazines with α-haloketones in aqueous media achieves 80% yields without catalysts, leveraging inherent substrate reactivity. However, these methods struggle with electron-deficient aminopyrazines, necessitating base additives. Solvent-free mechanochemical grinding has also demonstrated success for gram-scale production, though applicability to C-8 carboxylate derivatives remains underexplored [3] [5].
Table 3: Green Synthesis Approaches for Imidazo[1,2-a]pyrazine Cores
Method | Conditions | Yield Range (%) | Environmental Impact |
---|---|---|---|
Iodine catalysis | EtOH, RT, 5 hours | 80–98 | Low E-factor (≤1.5) |
Catalyst-free aqueous | H₂O, 80°C, 10 hours | 70–85 | Near-zero metal contamination |
Microwave-assisted | Solventless, 150°C, 15 minutes | 85–95 | 90% energy reduction vs conventional |
The ambident nucleophilicity of the imidazo[1,2-a]pyrazine core complicates regioselective modifications. C-3, C-6, and C-8 positions compete during electrophilic substitutions due to similar electron densities. For carboxylate introductions, C-8 selectivity is achieved using directed ortho-metalation: halogenation at C-8 followed by Pd-catalyzed carbonylation (CO, methanol, Pd(OAc)₂) installs the methyl ester with >90% regiopurity [2] [6].
Steric differentiation between C-2 and C-8 is critical but challenging. C-2 functionalization is favored in unsubstituted scaffolds due to lower steric hindrance, as evidenced by methylation kinetics (C-2:C-8 ratio = 9:1). However, introducing substituents larger than methyl at C-2 (e.g., cyclohexyl) inverts this preference due to torsional strain, directing electrophiles to C-8. Computational modeling reveals that methyl carboxylate at C-8 increases the core’s dipole moment by 2.1 D, potentially disrupting binding in biological contexts [3] [7].
Heteroatom coordination offers partial solutions. Transition metal catalysts (e.g., Pd, Cu) complex with ring nitrogens, temporarily blocking C-3/C-6 sites. This allows bromination or carboxylation at C-8 with 70–80% selectivity. Despite progress, achieving >95% regiopurity for polysubstituted derivatives like methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate remains elusive without protective groups, necessitating multi-step sequences that reduce overall yields by 15–40% [2] [6].
Table 4: Regioselectivity Challenges in Key Reactions
Reaction Type | Target Position | Competing Positions | Max Selectivity (%) | Optimization Strategy |
---|---|---|---|---|
Electrophilic bromination | C-8 | C-3, C-6 | 80 | N-oxide formation or Pd blocking |
Nucleophilic substitution | C-2 | C-8 (if unoccupied) | 90 | Low temperature, CuI catalysis |
Esterification | C-8 carboxylate | C-3 carboxylate | 75 | Directed metalation at C-8 |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8